dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine
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Overview
Description
Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine is a complex organic compound that features a pyrazole ring, an oxane moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the oxane moiety and the sulfamoyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions often require an inert atmosphere and controlled temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides). The reactions are typically conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various functionalized derivatives.
Scientific Research Applications
Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-10-7-12-15(8-10)9-11-5-3-4-6-18-11/h7-8,11,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCRFULCSKKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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